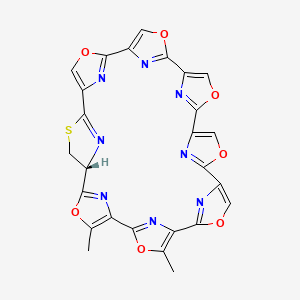
4-Hydroxypiperidin-1-yl-((4-phenylethynyl)phenyl)methanone
Overview
Description
VU0092273 is a potent positive allosteric modulator of the metabotropic glutamate receptor type 5 (mGlu5). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. VU0092273 enhances the activity of mGlu5 receptors, which are involved in modulating synaptic transmission and plasticity in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions
VU0092273 is synthesized through a series of chemical reactions involving the coupling of specific organic molecules. The synthetic route typically involves the formation of a key intermediate, which is then subjected to further reactions to yield the final product. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure the desired chemical transformations .
Industrial Production Methods
While detailed industrial production methods for VU0092273 are not widely available, the compound is typically produced in research laboratories using standard organic synthesis techniques. The process involves multiple steps, including purification and characterization, to ensure the compound’s purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
VU0092273 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in VU0092273.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in the reactions involving VU0092273 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures, specific solvents, and pH adjustments to facilitate the desired chemical transformations .
Major Products Formed
The major products formed from the reactions involving VU0092273 depend on the specific reaction conditions and reagents used. These products are typically characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm their structures .
Scientific Research Applications
VU0092273 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tool to study the modulation of mGlu5 receptors and their role in synaptic transmission and plasticity.
Biology: VU0092273 is used in biological studies to investigate the effects of mGlu5 receptor modulation on cellular signaling pathways.
Medicine: The compound has potential therapeutic applications in treating neurological and psychiatric disorders, such as schizophrenia and anxiety.
Industry: VU0092273 is used in the development of new drugs targeting mGlu5 receptors for various medical conditions
Mechanism of Action
VU0092273 exerts its effects by binding to the allosteric site of the mGlu5 receptor, enhancing its activity. This modulation leads to increased synaptic transmission and plasticity in the brain. The compound’s mechanism of action involves the activation of specific signaling pathways, including the release of endocannabinoids and the modulation of N-methyl-D-aspartate (NMDA) receptor currents .
Comparison with Similar Compounds
Similar Compounds
VU-29: Another positive allosteric modulator of mGlu5 receptors, structurally distinct from VU0092273.
VU0360172: A chemically optimized analog of VU0092273 with similar pharmacological properties
Uniqueness
VU0092273 is unique in its ability to enhance mGlu5 receptor activity without displaying observable bias for potentiation of NMDA receptor currents. This characteristic makes it a valuable tool for studying the specific effects of mGlu5 receptor modulation on synaptic plasticity and cognitive functions .
Properties
IUPAC Name |
(4-hydroxypiperidin-1-yl)-[4-(2-phenylethynyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c22-19-12-14-21(15-13-19)20(23)18-10-8-17(9-11-18)7-6-16-4-2-1-3-5-16/h1-5,8-11,19,22H,12-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDBSDNGFNDSSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2=CC=C(C=C2)C#CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(S)-2-(2,6-Dichlorobenzamido)-3-(2',6'-dimethoxy-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B1682992.png)










